molecular formula C26H38O6 B3029872 Acetyllovastatin CAS No. 81189-92-6

Acetyllovastatin

Cat. No. B3029872
CAS RN: 81189-92-6
M. Wt: 446.6
InChI Key: OYNSFDWALRRTFU-QQVNEASTSA-N
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Description

Acetyllovastatin is a lipid-lowering drug that belongs to the statin class of medications . By inhibiting the endogenous production of cholesterol in the liver, statins lower abnormal cholesterol and lipid levels, and ultimately reduce the risk of cardiovascular disease .


Synthesis Analysis

The synthesis of Acetyllovastatin involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of Acetyllovastatin .


Molecular Structure Analysis

The molecular structure analysis of Acetyllovastatin can be performed using various tools such as fingerprint-based modeling and single crystal data collection and processing .


Chemical Reactions Analysis

The chemical reactions involving Acetyllovastatin can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed during the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetyllovastatin can be analyzed using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

Cholesterol Lowering

Acetyllovastatin, like other statins, is known for its ability to lower cholesterol levels in the blood . It does this by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . This makes it an effective treatment for hypercholesterolemia, a primary risk factor of atherosclerosis and coronary artery disease .

Cardiovascular Disease Prevention

Due to its cholesterol-lowering properties, Acetyllovastatin plays a significant role in preventing cardiovascular diseases. By reducing the levels of low-density lipoprotein (LDL) or “bad cholesterol” and slightly increasing high-density lipoprotein cholesterol (“good cholesterol”), it helps prevent plaque buildup inside the arteries .

Production of Other Statins

Acetyllovastatin is used in the biotechnological production of other statins. For example, Simvastatin, the second leading statin in the market, is a semisynthetic derivative of Lovastatin, which is closely related to Acetyllovastatin .

Biotechnological Production

Acetyllovastatin can be produced industrially by liquid submerged fermentation, but it can also be produced by the emerging technology of solid-state fermentation . This opens up new possibilities for the large-scale production of this important compound.

Genetic Engineering

Advances in the biochemistry and genetics of Acetyllovastatin have allowed the development of new methods for the production of its derivatives . For instance, the Aspergillus terreus enzyme acyltransferase LovD can be used to efficiently synthesize Simvastatin from Monacolin J .

Potential Therapeutic Uses

Recent research has suggested that statins like Acetyllovastatin may have other biological activities and numerous potential therapeutic uses beyond cholesterol lowering . However, more research is needed to fully understand these potential applications.

Future Directions

The future of Acetyllovastatin and other statins lies in the development of new pharmacological agents to be used in combination with statins. This represents a future for a tailored therapy of cardiovascular disease patients .

properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNSFDWALRRTFU-QQVNEASTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099895
Record name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyllovastatin

CAS RN

81189-92-6
Record name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81189-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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